![molecular formula C16H13N3O5 B12877130 Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, an isoxazole ring, and a maleate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate typically involves multiple steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique chemical properties.
Wirkmechanismus
The mechanism of action of Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the isoxazole ring.
Benzo[d]oxazol-2-yl derivatives: Share the isoxazole ring but differ in other substituents.
Uniqueness
Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate is unique due to the combination of its pyridine, isoxazole, and maleate groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various fields .
Eigenschaften
Molekularformel |
C16H13N3O5 |
|---|---|
Molekulargewicht |
327.29 g/mol |
IUPAC-Name |
(Z)-2-(1,2-benzoxazol-3-yl)but-2-enedioic acid;pyridin-4-amine |
InChI |
InChI=1S/C11H7NO5.C5H6N2/c13-9(14)5-7(11(15)16)10-6-3-1-2-4-8(6)17-12-10;6-5-1-3-7-4-2-5/h1-5H,(H,13,14)(H,15,16);1-4H,(H2,6,7)/b7-5-; |
InChI-Schlüssel |
FLBHHYYDAZKSPJ-YJOCEBFMSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=NO2)/C(=C/C(=O)O)/C(=O)O.C1=CN=CC=C1N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NO2)C(=CC(=O)O)C(=O)O.C1=CN=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


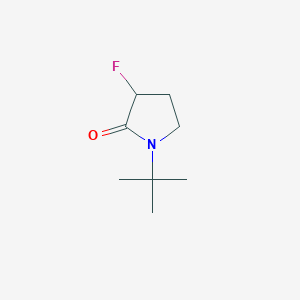
![6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
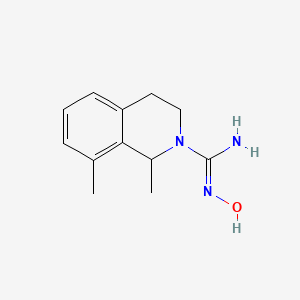
![6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12877073.png)
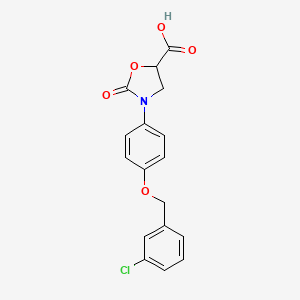
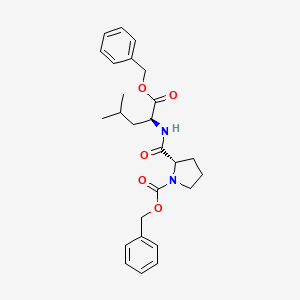
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
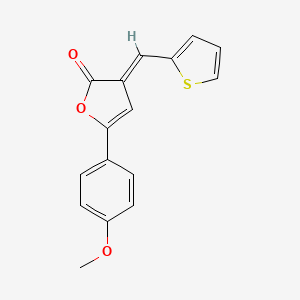
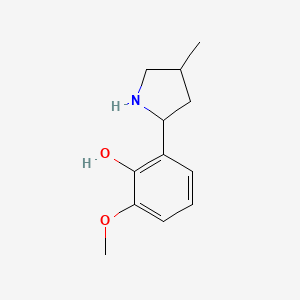
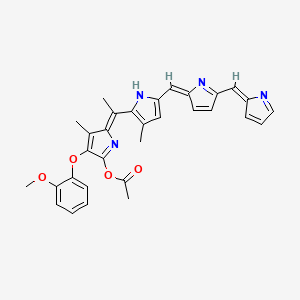
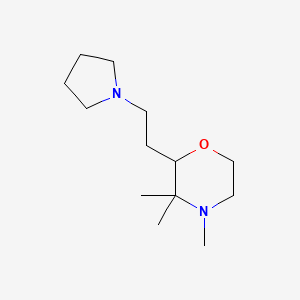
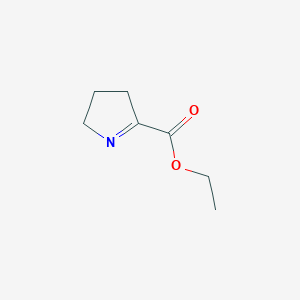
![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
